

An In-Depth Technical Guide to mAChR-IN-1 Hydrochloride (4-Iododexetimide)

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Compound of Interest

Compound Name: mAChR-IN-1 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1 hydrochloride, scientifically known as 4-iododexetimide, is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype 1 (M1). This document provides a comprehensive technical overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

mAChR-IN-1 hydrochloride is a synthetic compound that acts as a high-affinity antagonist for muscarinic acetylcholine receptors. Its properties are summarized in the table below.

Property	Value
Synonyms	4-Iododexetimide hydrochloride
Molecular Formula	C ₂₃ H ₂₅ IN ₂ O ₂ · HCl
Molecular Weight	524.83 g/mol
CAS Number	119391-73-0
Appearance	White to off-white solid
Purity	Typically ≥98%
Solubility	Soluble in DMSO and water
Storage Conditions	Store at -20°C for long-term stability

Pharmacological Profile

mAChR-IN-1 hydrochloride is a potent muscarinic acetylcholine receptor (mAChR) antagonist with a notable preference for the M1 subtype.[\[1\]](#) Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the M1 receptor.

Binding Affinity

The binding affinity of **mAChR-IN-1 hydrochloride** (4-iododexetimide) for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The compound displays the highest affinity for the M1 receptor.

Receptor Subtype	K _i (nM) [1]
M1	0.14
M2	1.8
M3	2.5
M4	1.1
M5	3.9

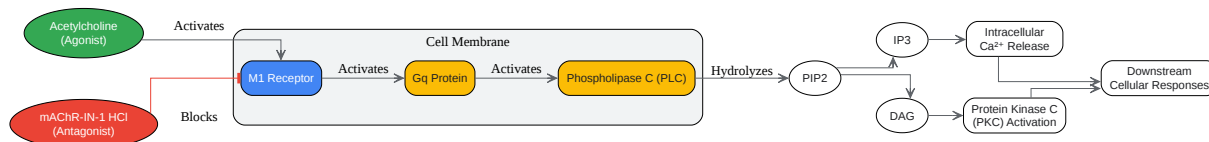
K_i values were determined using membranes from CHO-K1 cells stably expressing the respective human muscarinic receptor subtype.

Mechanism of Action

As a competitive antagonist, **mAChR-IN-1 hydrochloride** binds to the orthosteric site of the M1 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by M1 receptor activation.

Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Antagonism of the M1 receptor by **mAChR-IN-1 hydrochloride** inhibits the canonical Gq-mediated signaling pathway.



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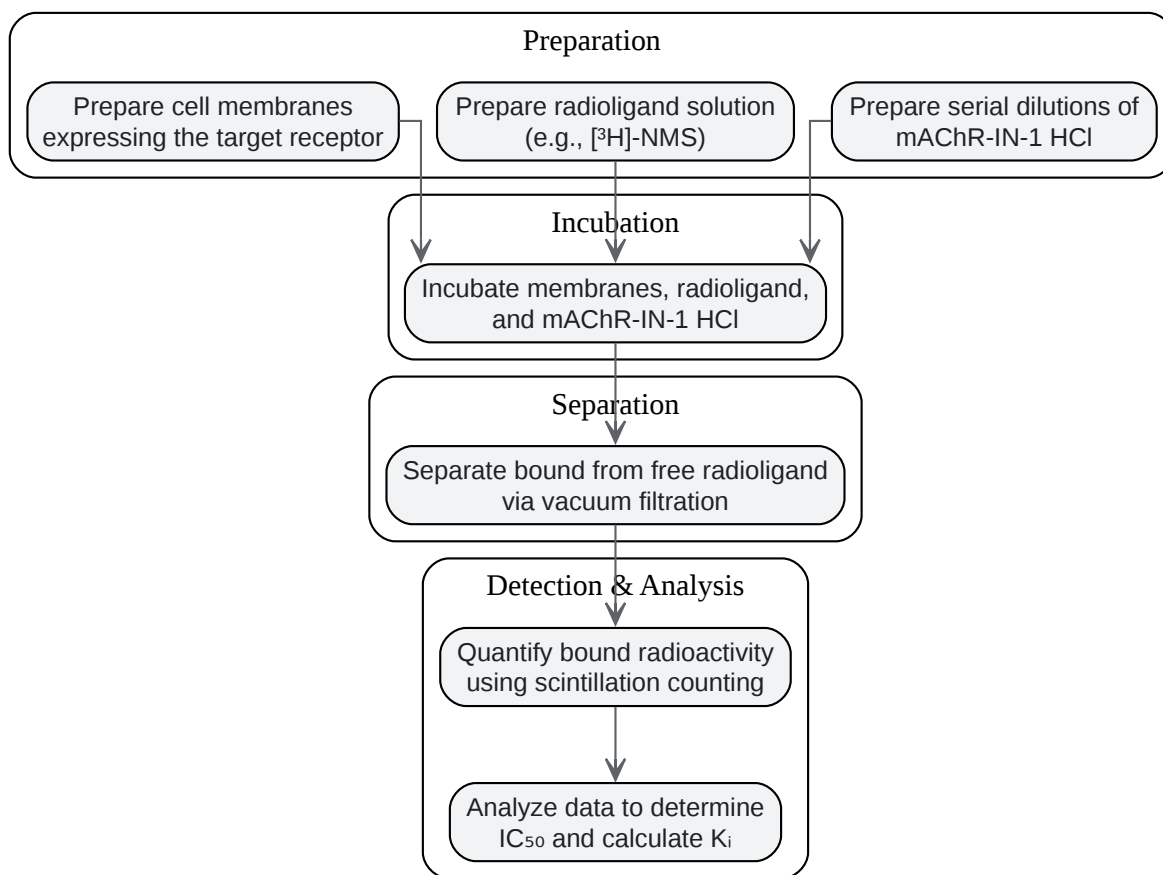
M1 Receptor Antagonism by mAChR-IN-1 HCl

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of **mAChR-IN-1 hydrochloride** using a radioligand binding assay.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of a test compound against a specific receptor subtype using a radiolabeled ligand.



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Radioligand Binding Assay Workflow

Materials:

- Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
- Test Compound: **mAChR-IN-1 hydrochloride**.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μ L of assay buffer (for total binding) or a non-labeled antagonist (e.g., atropine) for non-specific binding.
 - 50 μ L of various concentrations of **mAChR-IN-1 hydrochloride**.
 - 50 μ L of [3 H]-NMS at a final concentration close to its K_d .
 - 100 μ L of the prepared cell membrane suspension.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of **mAChR-IN-1 hydrochloride**.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its dissociation constant.

Conclusion

mAChR-IN-1 hydrochloride (4-iododexetimide) is a valuable pharmacological tool for the investigation of the M1 muscarinic acetylcholine receptor. Its high potency and selectivity for the M1 subtype make it an ideal probe for elucidating the role of this receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
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